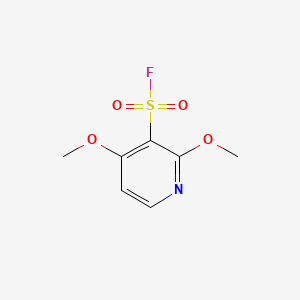![molecular formula C12H20N2S B15301421 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a heterocyclic organic compound that features a thiazole ring fused with a benzene ring and an ethyl group at the 6th position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Fusing with Benzene Ring: The thiazole ring is then fused with a benzene ring through a series of condensation reactions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 6th position of the benzothiazole ring via alkylation reactions.
Attachment of the Propan-1-amine Group: The final step involves the attachment of the propan-1-amine group to the thiazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-amine: Lacks the ethyl group and propan-1-amine side chain.
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine: Contains a methyl group instead of an ethyl group.
3-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine: Lacks the ethyl group at the 6th position.
Uniqueness
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is unique due to the presence of both the ethyl group at the 6th position and the propan-1-amine side chain. These structural features may contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C12H20N2S |
|---|---|
分子量 |
224.37 g/mol |
IUPAC名 |
3-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-2-9-5-6-10-11(8-9)15-12(14-10)4-3-7-13/h9H,2-8,13H2,1H3 |
InChIキー |
VMXDKYBZAQOKLC-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC2=C(C1)SC(=N2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)



![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)


![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

